molecular formula C20H25ClN2O B15125994 Macusine B chloride CAS No. 2011-22-5

Macusine B chloride

Cat. No.: B15125994
CAS No.: 2011-22-5
M. Wt: 344.9 g/mol
InChI Key: ZMEUNDHRRRZOSF-WWTOPZKJSA-M
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Description

Macusine B chloride is an alkaloid compound isolated from the plant Strychnos toxifera. It is known for its pharmacological properties, including blocking α-adrenergic receptors and stimulating β-receptors in vivo and in vitro . This compound has been studied for its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macusine B chloride involves several steps, starting from the extraction of the alkaloid from the plant source. The synthetic route typically includes the isolation of the alkaloid followed by its conversion to the chloride form. Specific reaction conditions, such as temperature, pH, and solvents used, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization are commonly employed in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Macusine B chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Macusine B chloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid chemistry and reaction mechanisms. In biology, it is investigated for its effects on cellular processes and receptor interactions. In medicine, this compound is studied for its potential therapeutic applications, including its use as a cardiovascular agent and its effects on neurotransmitter systems . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical products .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Macusine B chloride include other alkaloids isolated from the Strychnos genus, such as guiachrysine, guiaflavine, and 5’,6’-dehydroguiaflavine . These compounds share structural similarities and pharmacological properties with this compound.

Uniqueness: What sets this compound apart from similar compounds is its specific receptor interactions and unique chemical structure. Its ability to selectively block α-adrenergic receptors while stimulating β-receptors makes it a valuable compound for pharmacological research and potential therapeutic applications .

Properties

CAS No.

2011-22-5

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

[(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol;chloride

InChI

InChI=1S/C20H25N2O.ClH/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23;/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3;1H/q+1;/p-1/b12-3-;/t14-,16+,18-,19-,22+;/m0./s1

InChI Key

ZMEUNDHRRRZOSF-WWTOPZKJSA-M

Isomeric SMILES

C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO)C.[Cl-]

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C.[Cl-]

Origin of Product

United States

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